Arsine, difluoromethyl

Chemical Vapor Deposition (CVD) Precursor Volatility Organoarsenic Chemistry

Arsine, difluoromethyl (IUPAC: difluoro(methyl)arsane, CAS 420-24-6), also referred to as methyl difluoroarsine, is an organoarsenic compound with the formula CH3AsF2 and a molecular weight of 127.95 g/mol. This compound features a trigonal pyramidal geometry around the arsenic center, with a methyl group and two fluorine atoms as substituents.

Molecular Formula CH3AsF2
Molecular Weight 127.953 g/mol
CAS No. 420-24-6
Cat. No. B15343536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsine, difluoromethyl
CAS420-24-6
Molecular FormulaCH3AsF2
Molecular Weight127.953 g/mol
Structural Identifiers
SMILESC[As](F)F
InChIInChI=1S/CH3AsF2/c1-2(3)4/h1H3
InChIKeyZXGHMKKZOQXXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsine, difluoromethyl (CAS 420-24-6): A Distinct Organoarsenic Precursor for Specialized Research


Arsine, difluoromethyl (IUPAC: difluoro(methyl)arsane, CAS 420-24-6), also referred to as methyl difluoroarsine, is an organoarsenic compound with the formula CH3AsF2 and a molecular weight of 127.95 g/mol [1]. This compound features a trigonal pyramidal geometry around the arsenic center, with a methyl group and two fluorine atoms as substituents. Its fundamental properties include a melting point of -29.7 °C, a boiling point of 76.5 °C, a density of 1.9240 g/cm³, and a vapor pressure of 111 mmHg at 25 °C [2]. As a volatile liquid, it is primarily utilized as a specialized intermediate in organoarsenic synthesis and as a potential precursor in chemical vapor deposition (CVD) processes, where its fluorinated nature imparts distinct thermochemical properties compared to non-fluorinated or heavier halogen analogs.

Why Generic Substitution of Arsine, difluoromethyl (CAS 420-24-6) is Problematic: Key Differential Properties


In-class substitution of arsine, difluoromethyl with its chloro- or bromo- analogs (e.g., methyl dichloroarsine or methyl dibromoarsine) is not straightforward due to substantial differences in physical properties critical for process design and safety. The substitution of chlorine or bromine with fluorine dramatically alters molecular weight, volatility, and vapor pressure, which in turn affect precursor delivery in vapor-phase applications and overall reaction kinetics [1]. Furthermore, the distinct electronegativity and bond strengths associated with the As-F bond compared to As-Cl or As-Br bonds lead to divergent thermochemical decomposition pathways, potentially influencing the purity and composition of the final product in semiconductor or specialty chemical syntheses [2]. The following evidence quantifies these critical differentiators, confirming that CH3AsF2 is not a drop-in replacement for its analogs.

Quantitative Evidence Guide for Arsine, difluoromethyl (CAS 420-24-6): A Comparator-Based Analysis


Superior Volatility and Vapor Pressure vs. Chloro- and Bromo- Analogs

Arsine, difluoromethyl exhibits significantly higher volatility than its dichloro and dibromo analogs, a critical parameter for its use as a precursor in vapor-phase processes. At 25°C, the vapor pressure of CH3AsF2 is 111 mmHg, compared to only 8.4 mmHg for methyl dichloroarsine (CH3AsCl2) [1]. This difference, exceeding an order of magnitude, is also reflected in the boiling points, where CH3AsF2 boils at 76.5°C, while CH3AsCl2 and CH3AsBr2 boil at substantially higher temperatures of approximately 133°C and 141.6°C, respectively [2].

Chemical Vapor Deposition (CVD) Precursor Volatility Organoarsenic Chemistry

Reduced Molecular Weight vs. Halogenated Organoarsenic Analogs

The substitution of chlorine or bromine with fluorine in the CH3AsX2 series results in a pronounced reduction in molecular weight. Arsine, difluoromethyl (CH3AsF2) has a molecular weight of 127.95 g/mol [1]. In contrast, the corresponding methyl dichloroarsine (CH3AsCl2) and methyl dibromoarsine (CH3AsBr2) have molecular weights of 160.86 g/mol and 249.76 g/mol, respectively [2][3]. This represents a 20% and 49% reduction in mass, respectively.

Molecular Weight Precursor Efficiency Organoarsenic Compounds

Acute Inhalation Toxicity Profile (LCLo) in Mouse Model

Quantitative acute toxicity data for arsine, difluoromethyl provides a crucial benchmark for risk assessment in laboratory and industrial settings. The lowest published lethal concentration (LCLo) via inhalation in mice is reported as 500 mg/m³ over a 10-minute exposure [1]. This specific value is essential for establishing engineering controls and personal protective equipment (PPE) requirements, differentiating its hazard profile from other volatile arsenic compounds.

Toxicology Inhalation Toxicity Safety Profile

Structural Parameters: As-F Bond Length Compared to As-Cl and As-Br Analogs

Gas-phase electron diffraction studies have precisely determined the molecular structure of CH3AsF2, revealing an As-F bond length of 173.1(1) pm and an As-C bond length of 194.6(4) pm [1]. For comparison, while precise gas-phase data for CH3AsCl2 and CH3AsBr2 are less common, typical As-Cl and As-Br bonds are significantly longer (e.g., ~216 pm for As-Cl in AsCl3 and ~233 pm for As-Br in AsBr3) [2]. The shorter, stronger As-F bond in CH3AsF2 is a key determinant of its distinct thermochemical stability and decomposition pathways.

Molecular Structure Bond Length Electron Diffraction

Best Research and Industrial Application Scenarios for Arsine, difluoromethyl (CAS 420-24-6)


Low-Temperature Chemical Vapor Deposition (CVD) of Arsenic-Containing Films

The high vapor pressure (111 mmHg at 25°C) and relatively low boiling point (76.5°C) of arsine, difluoromethyl [1] make it a compelling candidate for low-temperature metal-organic chemical vapor deposition (MOCVD) processes. Compared to its dichloro analog (vapor pressure ~8.4 mmHg), CH3AsF2 can be delivered to the reaction chamber more efficiently at lower temperatures, reducing the thermal budget and enabling deposition on temperature-sensitive substrates. Its lower molecular weight also improves molar delivery efficiency.

Synthesis of Specialized Organoarsenic Intermediates

As a reactive organoarsenic building block, CH3AsF2 serves as a precursor for synthesizing more complex organoarsenic compounds [2]. The presence of the electronegative fluorine atoms can facilitate nucleophilic substitution reactions, allowing for the selective introduction of the methyl group or arsenic center into target molecules. Its distinct reactivity profile, governed by the strong As-F bond (173.1 pm) [3], differentiates it from chloro- and bromo- analogs, potentially leading to different reaction outcomes and product distributions.

Toxicological and Safety Research on Volatile Arsenicals

The specific acute inhalation toxicity data (LCLo of 500 mg/m³/10M in mice) [4] positions arsine, difluoromethyl as a valuable reference compound for studying the toxicology of volatile organoarsenic compounds. Research facilities focused on chemical warfare agent simulants or environmental arsenic speciation may require this specific compound to calibrate detection equipment, validate safety protocols, or investigate the mechanisms of arsenic-induced hemolysis and pulmonary toxicity.

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